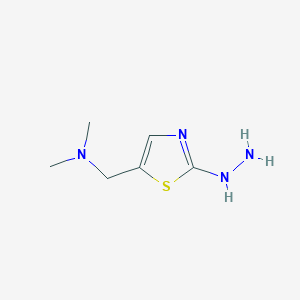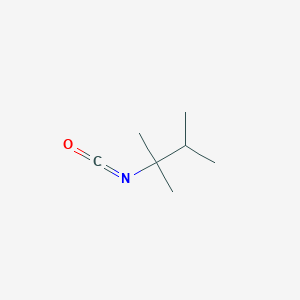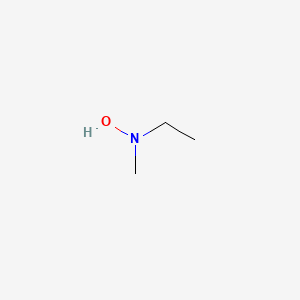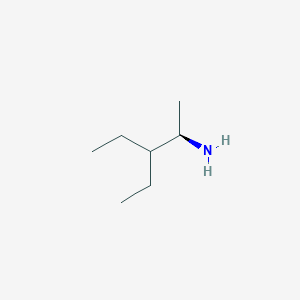![molecular formula C14H23NO4 B13612183 2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13612183.png)
2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid is a complex organic compound with a molecular formula of C14H23NO4. This compound is characterized by the presence of a piperidine ring, a cyclopropane ring, and a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, which is then protected with a tert-butoxycarbonyl group. The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Applications De Recherche Scientifique
2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a building block in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropane ring provides rigidity, which can influence the binding affinity and specificity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid
- 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid
Uniqueness
What sets 2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid apart is its specific structural configuration, which combines the rigidity of the cyclopropane ring with the flexibility of the piperidine ring.
Propriétés
Formule moléculaire |
C14H23NO4 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-5-4-6-11(15)9-8-10(9)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) |
Clé InChI |
GLRNJKOCRLUETE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1C2CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)









![3-Azabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13612166.png)



